molecular formula C13H12N2O2S2 B5741418 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5741418
M. Wt: 292.4 g/mol
InChI Key: GVZQBHWNKJKWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as HMPC, is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic properties. HMPC belongs to the class of thioamides and has a molecular weight of 337.44 g/mol.

Mechanism of Action

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide also activates the AMPK signaling pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Decreased expression of pro-inflammatory cytokines.
2. Induction of apoptosis in cancer cells.
3. Scavenging of free radicals.
4. Inhibition of bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its potential therapeutic properties. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit various therapeutic effects, which make it a promising candidate for drug development. However, one of the limitations of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. Some of these directions include:
1. Investigation of the potential therapeutic properties of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in other disease models.
2. Development of novel drug formulations that improve the solubility and bioavailability of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide.
3. Investigation of the pharmacokinetics and pharmacodynamics of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in vivo.
4. Identification of the molecular targets of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide and elucidation of its mechanism of action.
Conclusion:
In conclusion, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic properties. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized using a three-step procedure, and it has been studied for its anti-inflammatory, anti-tumor, antioxidant, and anti-microbial activities. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. While N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments, its low solubility in water is a limitation. There are several future directions for the study of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, including investigation of its potential therapeutic properties in other disease models, development of novel drug formulations, investigation of its pharmacokinetics and pharmacodynamics, and identification of its molecular targets and mechanism of action.

Synthesis Methods

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized using a three-step procedure. The first step involves the reaction of 2-amino-5-methylphenol with carbon disulfide to form 2-(2-hydroxy-5-methylphenylthio)aniline. The second step involves the reaction of the product from the first step with 2-bromo-2-thiophenecarboxylic acid to form N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. The final step involves purification of the product using recrystallization.

Scientific Research Applications

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. Some of these applications include:
1. Anti-inflammatory activity: N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines.
2. Anti-tumor activity: N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
3. Antioxidant activity: N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit antioxidant activity by scavenging free radicals.
4. Anti-microbial activity: N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-8-4-5-10(16)9(7-8)14-13(18)15-12(17)11-3-2-6-19-11/h2-7,16H,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZQBHWNKJKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide

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